molecular formula C4H2ClN5 B1605628 6-Chlorotetrazolo[1,5-b]pyridazine CAS No. 21413-15-0

6-Chlorotetrazolo[1,5-b]pyridazine

Cat. No. B1605628
CAS RN: 21413-15-0
M. Wt: 155.54 g/mol
InChI Key: RRBQGBYFXZPPAH-UHFFFAOYSA-N
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Description

6-Chlorotetrazolo[1,5-b]pyridazine (6-CTP) is a heterocyclic organic compound that is composed of a tetrazole ring with a chlorine atom attached to the 6th position. This compound has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and materials science. 6-CTP has been used as a starting material to synthesize various heterocyclic compounds, as well as for the synthesis of metal-organic frameworks. In addition, 6-CTP has been used in the synthesis of drugs and pharmaceuticals as well as in the development of novel materials.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Nucleoside Analogues for Antitumor Studies : A study reported the synthesis of N4-substituted imidazo[4,5-d]pyridazine and v-triazolo[4,5-d]-pyridazine nucleosides, focusing on their antitumor activities and interactions with purine-metabolizing enzymes. The findings suggest a selective approach towards synthesizing compounds with potential biological applications, including antitumor properties (Bussolari et al., 1993).

  • Antihypertensive Activity of Pyridazine Derivatives : Research on the synthesis and pharmacological activity of new 6-heteroaryl-3-hydrazinopyridazines revealed their significant antihypertensive action. This study highlights the potential of pyridazine derivatives in developing new antihypertensive agents (Steiner et al., 1981).

Chemical Synthesis and Material Science

  • Structural Analysis and DFT Calculations : A compound, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, was synthesized and characterized through spectroscopic techniques and X-ray diffraction. This research provides insights into the structural and electronic properties of pyridazine analogs, underscoring their importance in medicinal chemistry and material science applications (Sallam et al., 2021).

  • Anticonvulsant Activity and Molecular Design : A series focusing on the synthesis of 6,8-diaryl 1,2,4-triazolo and 1,2,3,4-tetrazolo pyridazines showcased their anticonvulsant activity. This study emphasizes the role of molecular design in enhancing the efficacy of pharmaceutical compounds (Rubat et al., 1990).

Antiproliferative and Anti-inflammatory Effects

  • Imidazopyridazine Compounds as AChE Inhibitors : Research on imidazo[1,2-b]pyridazine compounds demonstrated potent acetylcholinesterase inhibitory activity, alongside antiproliferative, anti-migratory, and anti-inflammatory effects. These findings suggest the therapeutic potential of these compounds beyond their enzyme inhibition capabilities (Sharma et al., 2021).

Corrosion Inhibition and Surface Protection

  • Mild Steel Surface Protection : A study explored the efficacy of 6-substituted 3-chloropyridazine derivatives as corrosion inhibitors for mild steel in acidic environments. This research underscores the practical applications of pyridazine derivatives in industrial corrosion protection (Olasunkanmi et al., 2018).

properties

IUPAC Name

6-chlorotetrazolo[1,5-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN5/c5-3-1-2-4-6-8-9-10(4)7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBQGBYFXZPPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00307001
Record name 6-Chlorotetrazolo[1,5-b]pyridazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorotetrazolo[1,5-b]pyridazine

CAS RN

21413-15-0
Record name 6-Chlorotetrazolo[1,5-b]pyridazine
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Record name 6-Chlorotetrazolo[1,5-b]pyridazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-[1,2,3,4]tetrazolo[1,5-b]pyridazine
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Record name 6-Chlorotetrazolo[1,5-b]pyridazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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